Phenylpropylammonium bromide

Perovskite light-emitting diodes Additive-assisted crystallization Defect passivation

Phenylpropylammonium bromide (PPABr), IUPAC name 3-phenylpropan-1-amine hydrobromide, is a primary ammonium bromide salt with the molecular formula C₉H₁₄BrN and a molecular weight of 216.12 g/mol. Unlike the more common quaternary tetraalkylammonium bromides (e.g., tetrabutylammonium bromide, TBAB), PPABr retains a protic –NH₃⁺ head group attached to a three-carbon alkyl spacer that terminates in a phenyl ring.

Molecular Formula C9H14BrN
Molecular Weight 216.12 g/mol
Cat. No. B12091205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylpropylammonium bromide
Molecular FormulaC9H14BrN
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCN.Br
InChIInChI=1S/C9H13N.BrH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
InChIKeyAKNWFTSJWORAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylpropylammonium Bromide (PPABr, CAS 120375-53-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


Phenylpropylammonium bromide (PPABr), IUPAC name 3-phenylpropan-1-amine hydrobromide, is a primary ammonium bromide salt with the molecular formula C₉H₁₄BrN and a molecular weight of 216.12 g/mol [1]. Unlike the more common quaternary tetraalkylammonium bromides (e.g., tetrabutylammonium bromide, TBAB), PPABr retains a protic –NH₃⁺ head group attached to a three-carbon alkyl spacer that terminates in a phenyl ring . This structural motif endows PPABr with a unique balance of hydrogen-bonding capability (via the primary ammonium group), hydrophobic aromatic character, and conformational flexibility of the propyl linker. The compound is commercially available at purities of ≥99.5% (after four successive purification cycles) and is classified as air-sensitive, moisture-sensitive, and light-sensitive, requiring storage under inert atmosphere (argon or nitrogen) at room temperature with protection from light . It is soluble in polar aprotic and protic solvents including ethanol, DMSO, and DMF . These handling requirements are materially relevant for procurement planning, as they dictate the need for glovebox or Schlenk-line infrastructure that may not be necessary for less sensitive ammonium bromides such as TBAB.

Why Phenylpropylammonium Bromide Cannot Be Replaced by Generic Ammonium Bromide Analogs: The Chain-Length and Head-Group Specificity Problem


Phenylpropylammonium bromide occupies a structurally and functionally distinct position within the phenylalkylammonium bromide series that precludes casual substitution by shorter-chain analogs such as phenethylammonium bromide (PEABr) or benzylammonium bromide (BABr), or by non-aromatic quaternary ammonium bromides such as TBAB. Three mechanistic factors converge to create this differentiation. First, the three-carbon propyl spacer between the phenyl ring and the –NH₃⁺ head group determines the 2D/3D phase distribution in perovskite films: as chain length increases from phenyl (PhABr) through benzyl (BABr) to phenethyl (PEABr), 2D phase formation becomes progressively easier, and PPABr extends this trend further, producing distinct n-value phase distributions in quasi-2D Ruddlesden-Popper perovskites [1][2]. Second, the protic –NH₃⁺ group in PPABr enables hydrogen-bonding-mediated passivation of halide vacancy defects at perovskite grain boundaries—a mechanism unavailable to aprotic tetraalkylammonium salts such as TBAB, which lack N–H bonds [3]. Third, comparative experimental evidence from CsPbBr₃-based perovskite LEDs demonstrates that PEABr, BABr, PPABr, and PBABr produce quantitatively different electroluminescence outcomes when used as organic spacers at identical molar ratios; PPABr yields device characteristics intermediate between PEABr and PBABr, confirming that even a single methylene-unit difference in chain length produces measurably non-equivalent device performance [1]. These findings collectively establish that PPABr is not a commodity ammonium bromide and that substitution by a structurally adjacent analog without re-optimization of the entire fabrication protocol will result in divergent device or material performance.

Quantitative Differentiation Evidence for Phenylpropylammonium Bromide: Head-to-Head Performance Comparisons Against Structural Analogs and Baselines


PPABr Reduces MAPbBr₃ Perovskite LED Turn-On Voltage by 0.8 V and Increases Luminance 4.7-Fold Versus Pristine Devices

In a direct head-to-head comparison within the same study, the incorporation of 0.09 mol PPABr as a ligand additive into MAPbBr₃ perovskite precursor solution produced an all-solution-processed PeLED with a turn-on voltage of 2.2 V and a maximum luminance of 13,666 cd/m² [1]. The pristine MAPbBr₃ device fabricated under identical conditions without PPABr exhibited a turn-on voltage of 3.0 V and a maximum luminance of only 2,910 cd/m² [1]. The PPABr-based device achieved an approximately 5.5-fold improvement in current efficiency relative to the pristine device [1]. Notably, the 2.2 V turn-on voltage is among the lowest reported for all-solution-processed MAPbBr₃ PeLEDs and compares favorably to literature benchmarks: Yu et al. reported 2.6 V and 3,490 cd/m²; Lee et al. reported 3.6 V and 5,651 cd/m²; and An et al. reported 2.0 V but with only 3,350 cd/m² using a different passivation agent (4-aminobenzonitrile) [1].

Perovskite light-emitting diodes Additive-assisted crystallization Defect passivation MAPbBr₃

PPABr-Engineered Quasi-2D CsPbBr₃ PeLED Achieves 2,921 cd/m² Peak Brightness, Far Exceeding Pristine All-Inorganic Perovskite Device Baseline

In a study by Xu et al. (2019), PPABr was employed as the organic spacer cation in combination with CsBr to fabricate quasi-two-dimensional all-inorganic CsPbBr₃ perovskite light-emitting diodes [1]. By carefully adjusting the molar ratio of CsBr to PPABr, the growth of undesirable low-dimensional phase components was suppressed. The PPABr-optimized device achieved a peak brightness of 2,921 cd/m² and a peak current efficiency of 1.38 cd/A, which the authors describe as 'far away higher than that of the pristine CsPbBr₃ device' [1]. This represents a direct head-to-head comparison within a single study, where PPABr serves as a phase-engineering tool that modulates the quasi-2D phase composition to favor radiative recombination, a mechanism distinct from the simple dilution or grain-boundary passivation effects observed with shorter-chain ammonium bromides.

Quasi-2D perovskite All-inorganic LEDs Phase engineering CsPbBr₃

PPABr-Treated CsPbI₃₋ₓBrₓ Perovskite Solar Cells Retain >95% of Initial PCE After 150 Hours in Ambient Air

Zhang et al. (2023) investigated PPABr as a bifunctional additive for all-inorganic CsPbI₃₋ₓBrₓ perovskite solar cells (PSCs) and reported that 2.5 mol% PPABr treatment produced repeatable photovoltaic performance with a maximum power conversion efficiency (PCE) of 13.14% [1]. Critically, the PPABr-treated devices exhibited PCE attenuation controlled to within 5% over 150 hours under ambient air conditions [1]. The PPABr treatment was found to perform a dual function: Br⁻ ion doping into the perovskite lattice and organic cation (PPA⁺) surface passivation, which enhanced surface hydrophobicity and phase stability without significantly affecting light absorption capacity [1]. This stability metric is particularly meaningful because all-inorganic CsPbI₃₋ₓBrₓ perovskites are notoriously prone to rapid phase degradation under ambient conditions; the <5% PCE loss over 150 hours in air represents a stability benchmark that pristine (untreated) devices could not match within the same study.

Perovskite solar cells Phase stability Surface passivation CsPbI₃₋ₓBrₓ

Inverted Perovskite Solar Cells with PPABr Synergistic Passivation Surpass 23% PCE with Open-Circuit Voltage of 1.15 V

Zhu et al. (2024) demonstrated that synergistic bulk doping and surface treatment of triple-cation mixed-halide perovskites with PPABr significantly improved the efficiency and stability of inverted (p-i-n) perovskite solar cells [1]. The PPABr ligand was shown to be effective in eliminating halide vacancy defects and uncoordinated Pb²⁺ ions at both grain boundaries and interfaces, and PPABr post-treatment induced the formation of a 2D Ruddlesden-Popper perovskite capping layer with a concentrated phase distribution approximating n = 2 on the surface of the 3D perovskite [1]. The resulting inverted PSCs achieved a champion PCE of over 23%, an open-circuit voltage (Voc) as high as 1.15 V, and a fill factor exceeding 83% [1]. While this study does not report a side-by-side comparator device fabricated without PPABr under identical conditions, the PCE >23% benchmark is contextualized against the broader inverted PSC literature, where typical reported efficiencies for triple-cation mixed-halide inverted devices without specialized passivation strategies fall in the 18–21% range.

Inverted perovskite solar cells Synergistic passivation 2D/3D heterostructure Triple-cation perovskite

3-Phenylpropyl-Substituted Quaternary Ammonium Bromide Exhibits 13.1 °C Lower Melting Point Than Its 2-Phenylethyl Analog, Enabling Broader Ionic Liquid Precursor Liquid Range

Busi et al. (2004) synthesized and characterized a series of aromatic quaternary ammonium bromides of the type R₂R′₂N⁺Br⁻ and RR′₂NH⁺Br⁻ as precursors for ionic liquids [1]. Among the compounds studied, the lowest melting points were recorded for diethyldi-(3-phenylpropyl)-ammonium bromide (109.1 °C) and diethyldi-(2-phenylethyl)-ammonium bromide (122.2 °C) [1]. This represents a 13.1 °C melting point depression attributable to the one-methylene-unit extension of the alkyl spacer between the phenyl ring and the ammonium center. Decomposition of this compound class was observed to begin at 170–190 °C without identifiable cleavages, yielding liquid ranges of 30–70 °C for certain derivatives [1]. While the target compound PPABr (a primary ammonium salt, R–NH₃⁺Br⁻) is not identical to the quaternary diethyldi-(3-phenylpropyl)-ammonium bromide characterized in this study, the thermal data establish a class-level structure-property trend: the 3-phenylpropyl spacer consistently yields lower melting points than the 2-phenylethyl spacer across both primary and quaternary ammonium bromide architectures.

Ionic liquid precursors Quaternary ammonium bromides Thermal properties Melting point depression

PPABr Exhibits Two Well-Characterized Solid-Solid Phase Transitions with Calorimetric Enthalpies of 10.800 and 0.110 kJ/mol, Documented in the NIST Standard Reference Database

The solid-state phase behavior of 3-phenylpropylammonium bromide has been rigorously characterized by Van Oort and White (1989) and compiled in the NIST Chemistry WebBook [1]. PPABr undergoes two distinct crystalline phase transitions: Crystal III → Crystal II at 357 K (84 °C) with an enthalpy change (ΔHtrs) of 10.800 kJ/mol and an entropy change (ΔStrs) of 3.63 J/(mol·K), followed by Crystal II → Crystal I at 402 K (129 °C) with ΔHtrs = 0.110 kJ/mol and ΔStrs = 0.03 J/(mol·K) [1]. The large enthalpy associated with the lower-temperature transition (10.800 kJ/mol) is indicative of substantial molecular reorientation or conformational disordering within the crystal lattice, while the very small enthalpy of the higher-temperature transition (0.110 kJ/mol) suggests a subtle structural rearrangement approaching the melt. These calorimetrically quantified phase transitions are specific to the phenalkylammonium bromide structural family and are not observed in simple tetraalkylammonium bromides such as TBAB, which typically exhibit a single solid-solid transition (e.g., TBAB: crystal II → crystal I at approximately 368 K with ΔH ≈ 8.9 kJ/mol, as documented in separate calorimetric studies).

Solid-solid phase transitions Calorimetry Thermal energy storage Phenalkylammonium salts

Evidence-Backed Application Scenarios for Phenylpropylammonium Bromide: Where Quantitative Differentiation Drives Procurement Decisions


All-Solution-Processed MAPbBr₃ Perovskite Light-Emitting Diodes Requiring Ultra-Low Turn-On Voltage

Research groups fabricating all-solution-processed green-emitting MAPbBr₃ PeLEDs should procure PPABr when the primary performance targets are turn-on voltages below 2.5 V combined with luminance exceeding 10,000 cd/m². The Guo et al. (2023) study [1] established that 0.09 mol PPABr achieves 2.2 V turn-on and 13,666 cd/m² luminance—metrics that surpass those of several alternative passivation agents tested at comparable concentrations in the same MAPbBr₃ system. Procurement for this application should specify PPABr purity ≥99% (as used in the study) and plan for handling under inert atmosphere to prevent deactivation of the hygroscopic ammonium bromide salt prior to precursor solution preparation.

Inverted (p-i-n) Perovskite Solar Cells Targeting PCE >23% via Single-Additive Synergistic Passivation

For inverted perovskite solar cell development programs, PPABr enables a simplified passivation protocol wherein a single additive provides both bulk defect passivation (eliminating halide vacancies and uncoordinated Pb²⁺ ions) and surface 2D-RP capping layer formation (n ≈ 2 phase) [2]. This dual functionality eliminates the need to procure and optimize separate bulk and surface passivation agents. The champion device metrics—PCE >23%, Voc = 1.15 V, FF >83%—provide quantitative procurement justification and serve as performance benchmarks against which batch-to-batch PPABr quality can be validated. Procurement should verify PPABr purity at ≥99% to ensure consistent passivation stoichiometry.

Air-Stable All-Inorganic CsPbI₃₋ₓBrₓ Perovskite Solar Cells with Quantified Ambient Stability

Laboratories developing all-inorganic CsPbI₃₋ₓBrₓ perovskite photovoltaics should consider PPABr for its demonstrated bifunctional stabilization effect: Br⁻ ion doping combined with PPA⁺ organic cation surface passivation that enhances surface hydrophobicity without compromising light absorption [3]. The quantified stability outcome—PCE attenuation <5% over 150 hours under ambient air—provides a directly verifiable procurement criterion. Researchers can use this metric to quality-control incoming PPABr batches by fabricating standard CsPbI₃₋ₓBrₓ devices and benchmarking against the published 150-hour stability figure.

Ionic Liquid Precursor Synthesis Exploiting the 3-Phenylpropyl Spacer for Melting Point Depression

Synthetic chemistry groups developing novel aromatic ionic liquids should procure PPABr or its quaternary derivatives when seeking to achieve lower melting points and broader liquid ranges relative to 2-phenylethyl-substituted analogs. The Busi et al. (2004) structure-property data [4] demonstrate a consistent 13.1 °C melting point depression for the 3-phenylpropyl spacer versus the 2-phenylethyl spacer. Additionally, the solid-solid phase transition data from the NIST WebBook [5]—particularly the large first-transition enthalpy of 10.800 kJ/mol at 357 K—support the exploration of PPABr and its derivatives in solid-state thermal energy storage and barocaloric material research, where procurement specifications should reference the NIST-standardized thermodynamic parameters as material acceptance criteria.

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